![molecular formula C14H16N2O2 B2510985 Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 10199-55-0](/img/structure/B2510985.png)
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the empirical formula C14H16N2O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is 244.29 . The SMILES string representation of this compound isCCOC(=O)c1cc(nn1CC)-c2ccccc2
. The InChI key is PTGXNENSKKSZDH-UHFFFAOYSA-N
.
Scientific Research Applications
Heterocyclic Building Blocks
This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery and material science .
Antileishmanial Activity
Some pyrazole derivatives, including Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate, have shown potent antileishmanial activities . Leishmaniasis is a tropical disease affecting more than 500 million people worldwide .
Antimalarial Activity
The compound has also been evaluated for its antimalarial activity . Malaria is a major global health problem, with nearly half of the global population at risk .
Apoptosis Induction
Ethyl 1-arylmethyl-3-aryl-1H-pyrazole-5-carboxylate derivatives have been found to promote human umbilical vein endothelial cell (HUVEC) apoptosis to a certain extent . This could have potential applications in cancer research, where inducing apoptosis in cancer cells is a common therapeutic strategy.
Antibacterial Properties
Newly synthesized compounds of this type have been screened for their antibacterial properties against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . This suggests potential applications in the development of new antibiotics.
Drug Discovery
Pyrazoles, including Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the design of new drugs .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazole nucleus in the compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that the effects would be diverse and could include changes in cell signaling, gene expression, and other cellular processes .
Action Environment
The action, efficacy, and stability of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target cells or organisms.
properties
IUPAC Name |
ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGXNENSKKSZDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate |
Synthesis routes and methods
Procedure details
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